molecular formula C24H19NO4 B2517961 N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-4-methoxybenzamide CAS No. 923678-94-8

N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-4-methoxybenzamide

Cat. No.: B2517961
CAS No.: 923678-94-8
M. Wt: 385.419
InChI Key: YEUCYXGUTBGHNN-UHFFFAOYSA-N
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Description

N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-4-methoxybenzamide (CAS 923678-94-8) is a synthetic benzofuran derivative with a molecular formula of C24H19NO4 and a molecular weight of 385.42 g/mol . This compound is provided with a minimum purity of 95%+ and is intended for research applications. Benzofuran derivatives are recognized as important pharmaceutical intermediates and are extensively investigated for their diverse biological activities . Recent scientific literature highlights the significant research value of the benzofuran scaffold. Specifically, 3-benzoylbenzofuran precursors have been identified as potent inhibitors of HIV-1, acting as non-nucleotide reverse transcriptase inhibitors . Furthermore, novel benzofuran-azacyclic hybrids have demonstrated promising inhibitory activity against key enzymes associated with Alzheimer's disease, namely acetylcholinesterase (AChE) and β-secretase (BACE-1) . These studies suggest that this compound serves as a valuable chemical building block for medicinal chemists. It is useful for exploring structure-activity relationships (SAR), synthesizing novel analogs for biological screening, and investigating mechanisms of action in areas including antiviral and neurological disease research . This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19NO4/c1-15-20-14-18(25-24(27)17-8-11-19(28-2)12-9-17)10-13-21(20)29-23(15)22(26)16-6-4-3-5-7-16/h3-14H,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEUCYXGUTBGHNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)OC)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-4-methoxybenzamide typically involves the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation, using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Methoxybenzamide Moiety: The final step involves the coupling of the benzofuran derivative with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Benzofuran derivatives, including N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-4-methoxybenzamide, have been studied for their antimicrobial properties. Research has demonstrated that benzofuran compounds can exhibit significant activity against various bacterial strains and fungi.

Case Study: Antimicrobial Screening

In a study evaluating the antimicrobial efficacy of several benzofuran derivatives, this compound showed promising results against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:

CompoundBacterial StrainMIC (μg/mL)
This compoundStaphylococcus aureus15
This compoundEscherichia coli20

These findings suggest that this compound could serve as a lead in the development of new antimicrobial agents .

Anticancer Properties

The potential anticancer activity of benzofuran derivatives has also been explored extensively. Studies indicate that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Anticancer Activity Assessment

A recent investigation into the anticancer effects of this compound demonstrated its ability to inhibit the growth of breast cancer cells. The results are summarized in the table below:

CompoundCancer Cell LineIC50 (μM)
This compoundMCF7 (breast cancer)12
This compoundHeLa (cervical cancer)15

The compound exhibited a dose-dependent response, indicating its potential as an effective anticancer agent .

Proposed Mechanisms:

  • Inhibition of Kinases : Targeting key kinases involved in cell signaling pathways.
  • Induction of Apoptosis : Promoting programmed cell death in malignant cells.

Mechanism of Action

The mechanism of action of N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The structural distinctions between the target compound and analogs lie in their heterocyclic cores and substituents:

Compound Name Molecular Formula Molecular Weight Key Structural Features
N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-4-methoxybenzamide C₂₄H₁₉NO₄ 385.4 Benzofuran core, 2-benzoyl, 3-methyl, 5-4-methoxybenzamide
N-(2-cyclopropyl-1H-benzimidazol-5-yl)-4-methoxybenzamide C₁₈H₁₇N₃O₂ 307.3 Benzimidazole core, 2-cyclopropyl, 5-4-methoxybenzamide
3-bromo-N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide C₂₁H₁₃BrCl₂N₂O₃ 492.15 Benzoxazole core, 3-bromo, 4-methoxy, 2-(2,4-dichlorophenyl)
N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide (etobenzanid) C₁₆H₁₅Cl₂NO₃ 340.2 Simple benzamide, 2,3-dichlorophenyl, 4-ethoxymethoxy
2-chloro-N-[(5Z)-5-(3-methoxy-4-propoxyphenyl)methylene...benzamide C₂₁H₁₉ClN₂O₄S₂ 493.0 Thiazolidinone core, 2-chlorophenyl, 3-methoxy-4-propoxybenzylidene

Key Observations:

  • Heterocyclic Cores: Benzofuran (target) vs. benzimidazole , benzoxazole , or thiazolidinone . These cores influence electronic properties and binding interactions.
  • Substituents : The target’s 2-benzoyl and 3-methyl groups enhance steric bulk compared to the halogenated (Br, Cl) or alkoxy (ethoxymethoxy) groups in analogs .

Physicochemical Properties

  • Stability: The 4-methoxybenzamide group in the target compound is hydrolytically stable at pH ≥ 6.0 but degrades at lower pH, similar to N-(6-aminohexyl)-4-methoxybenzamide . In contrast, etobenzanid’s ethoxymethoxy group may confer greater environmental persistence .

Biological Activity

N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-4-methoxybenzamide is a complex organic compound that has garnered attention due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, including its pharmacological properties, mechanisms of action, and synthesis methods, supported by data tables and research findings.

Structural Characteristics

The compound is characterized by the presence of a benzofuran moiety and an amide functional group , which contribute to its chemical stability and reactivity. The unique combination of these components enhances its potential biological activity compared to simpler analogs.

Feature Description
IUPAC Name This compound
Molecular Formula C24H21NO4
Molecular Weight 385.44 g/mol
Structural Components Benzofuran ring, benzoyl group, methoxybenzamide moiety

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : The compound has shown effectiveness against various microbial strains, indicating its potential as an antimicrobial agent.
  • Antitumor Properties : Preliminary studies suggest that it may inhibit tumor cell proliferation, making it a candidate for anticancer drug development.
  • Antiviral Effects : The compound has demonstrated activity against certain viruses, highlighting its potential in antiviral therapeutics.

The exact mechanism of action of this compound is still under investigation. However, it is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity and influencing various biochemical pathways. This interaction may lead to the inhibition of cell growth in tumor cells or disruption of viral replication processes.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of the Benzofuran Ring : This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Benzoyl Group : Achieved via Friedel-Crafts acylation using benzoyl chloride.
  • Coupling with Methoxybenzamide : The final step involves coupling the benzofuran derivative with 4-methoxybenzamide using coupling reagents such as DCC (N,N’-dicyclohexylcarbodiimide).

Antitumor Activity Study

A study published in PubMed highlighted the antitumor activity of benzofuran derivatives, noting that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines .

Antimicrobial Efficacy

Research conducted on related benzofuran derivatives indicated broad-spectrum antimicrobial activity, which could be attributed to their ability to disrupt microbial cell membranes .

Structure-Activity Relationship (SAR)

A review focusing on benzofuran derivatives emphasized the importance of structural modifications on biological activity. The presence of both aromatic and heterocyclic components in this compound enhances its pharmacological profile compared to simpler analogs .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-4-methoxybenzamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis of benzamide derivatives typically involves multi-step organic reactions, such as coupling benzofuran intermediates with activated carboxylic acid derivatives (e.g., using HATU or EDC as coupling agents). Key steps include:

  • Step 1 : Synthesis of the benzofuran core via cyclization of substituted phenols with propargyl alcohols under acidic conditions .
  • Step 2 : Introduction of the benzoyl group via Friedel-Crafts acylation, requiring anhydrous AlCl₃ as a catalyst .
  • Step 3 : Amidation of the intermediate with 4-methoxybenzoyl chloride, optimized at 0–5°C to minimize side reactions .
  • Critical Parameters : Temperature control (±2°C), solvent polarity (e.g., DMF vs. THF), and stoichiometric ratios (1:1.2 for acyl chloride) significantly impact yield (reported 45–72%) and purity (>95% by HPLC) .

Q. How can researchers confirm the structural identity of this compound using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • NMR : Assign peaks for diagnostic protons: benzofuran C3-methyl (δ 2.4–2.6 ppm), methoxy group (δ 3.8–3.9 ppm), and aromatic protons (δ 6.8–8.2 ppm). Compare with computed spectra (DFT/B3LYP/6-311+G(d,p)) to resolve ambiguities .
  • X-ray Crystallography : Co-crystallize with a suitable solvent (e.g., DMSO/EtOH) to determine bond angles and confirm stereoelectronic effects. Similar benzamides exhibit planar benzofuran-benzamide dihedral angles of 10–15° .
  • HRMS : Validate molecular formula (C₂₄H₁₉NO₄) with <2 ppm mass error .

Q. What in vitro assays are recommended for preliminary screening of biological activity?

  • Methodological Answer : Prioritize target-specific assays based on structural analogs:

  • Anticancer : MTT assays against HeLa or MCF-7 cells (IC₅₀ determination), with positive controls (e.g., doxorubicin) .
  • Antimicrobial : Broth microdilution (MIC against S. aureus and E. coli), noting that methoxy groups enhance Gram-positive selectivity .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 inhibition), using indomethacin as a reference .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the modification of substituents to enhance bioactivity?

  • Methodological Answer :

  • Substituent Variation : Replace the 4-methoxy group with electron-withdrawing groups (e.g., nitro) to assess effects on cytotoxicity. Analogous compounds show 2–3x potency increases with Cl or CF₃ substitutions at this position .
  • Benzofuran Core Optimization : Introduce methyl or ethyl groups at C3 to evaluate steric effects on target binding. Methyl groups improve metabolic stability in microsomal assays (t₁/₂ > 60 min) .
  • Computational Modeling : Perform docking studies (AutoDock Vina) against crystallized targets (e.g., EGFR kinase PDB:1M17) to predict binding affinities. Prioritize derivatives with ΔG ≤ -9 kcal/mol .

Q. What strategies resolve contradictions in biological activity data across different studies?

  • Methodological Answer :

  • Reproducibility Checks : Validate assay conditions (e.g., cell passage number, serum concentration) and compound purity (HPLC ≥98%). Contradictions in IC₅₀ values often arise from impurities or solvent residues (e.g., DMSO >0.1% inhibits assays) .
  • Orthogonal Assays : Confirm apoptosis induction via flow cytometry (Annexin V/PI) if MTT data conflicts with caspase-3 activity .
  • Meta-Analysis : Pool data from ≥3 independent studies using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .

Q. How can researchers address pharmacokinetic challenges such as poor solubility or rapid metabolism?

  • Methodological Answer :

  • Solubility Enhancement : Formulate with cyclodextrins (e.g., HP-β-CD) or nanoemulsions. For analogs, solubility increases from <5 µg/mL to >200 µg/mL with 20% w/v HP-β-CD .
  • Metabolic Stability : Use liver microsomes (human/rat) to identify metabolic soft spots. Methylation of the benzofuran ring reduces CYP3A4-mediated oxidation by 40% .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) at the amide nitrogen to improve bioavailability .

Q. What advanced techniques characterize protein-ligand interactions for this compound?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to immobilized targets (e.g., BSA for plasma protein binding studies). A kon >1×10⁴ M⁻¹s⁻¹ suggests favorable interactions .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish enthalpic vs. entropic driving forces .
  • Cryo-EM : Resolve binding poses in membrane-bound targets (e.g., GPCRs) at 3–4 Å resolution .

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